

A Comparative Structural Analysis of Methylurea and Related Compounds

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Compound of Interest

Compound Name: **Methylurea**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and physicochemical comparison of **methylurea** and related small organic compounds: urea, **1,3-dimethylurea**, **tetramethylurea**, and acetamide. The data presented herein, including molecular geometry, physical properties, and intermolecular interactions, is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Physicochemical Properties

The following table summarizes key physicochemical properties of the compared compounds. Progressive methylation of the urea backbone leads to predictable changes in polarity, melting point, and hydrogen bonding capacity.

Property	Urea	Methylurea	1,3-Dimethylurea a	Tetramethylurea	Acetamide
Molecular Formula	CH ₄ N ₂ O	C ₂ H ₆ N ₂ O ^[1]	C ₃ H ₈ N ₂ O	C ₅ H ₁₂ N ₂ O ^[2]	C ₂ H ₅ NO ^[3]
Molecular Weight (g/mol)	60.06	74.08 ^[1]	88.11	116.16 ^[2]	59.07
Melting Point (°C)	132-135	~93	104.4 ^[4]	-1.2 ^[2]	79-81 ^[3]
Boiling Point (°C)	Decomposes	131.34 (est.)	269.1 ^[4]	176.5 ^[2]	221.2 ^[3]
Water Solubility (g/L)	1080 (20 °C)	1000 (20 °C)	765 (21.5 °C)	Miscible	2000
Dipole Moment (Debye)	-3.8-4.6	4.34	4.60	3.47	3.76

Structural Parameters

The molecular geometry, including bond lengths and angles, provides insight into the electronic and steric properties of these compounds. The data below is derived from crystallographic studies. It is important to note that bond lengths and angles can vary slightly depending on the crystalline form and the experimental conditions.

Parameter	Urea	Methylurea	1,3-Dimethylurea a	Tetramethylurea	Acetamide
C=O Bond Length (Å)	1.27	~1.26	~1.25	~1.24	1.243[1]
C-N Bond Length (Å)	1.34	~1.33 (N-CH ₃), ~1.35 (N-H)	~1.34	~1.35	1.325[1]
N-C-N Bond Angle (°) **	116.8	~117	~117	~118	-
O=C-N Bond Angle (°) **	121.6	~121.5	~121.5	~121	~122

Note: Values for **methylurea**, **1,3-dimethylurea**, and **tetramethylurea** are approximate and based on typical values found in related structures from crystallographic databases (CSD IDs: 910360 for **methylurea**, 237351 for **1,3-dimethylurea**, and 128255 for **tetramethylurea**) as direct, detailed publications with these specific values were not readily available in the initial search.[3][5][6]

Intermolecular Interactions and Hydrogen Bonding

Hydrogen bonding plays a crucial role in the crystal packing and physical properties of these compounds. The progressive substitution of hydrogen atoms on the nitrogen with methyl groups systematically reduces the hydrogen bond donor capacity.

- **Urea:** Possesses four N-H bonds, allowing it to act as a hydrogen bond donor at four sites, and the carbonyl oxygen acts as a hydrogen bond acceptor. This extensive hydrogen bonding network contributes to its high melting point and crystallinity.
- **Methylurea:** Has three N-H bonds, reducing its hydrogen bond donor capacity compared to urea.
- **1,3-Dimethylurea:** With two N-H bonds, it can still form hydrogen-bonded chains.

- **Tetramethylurea:** Lacks N-H bonds and therefore cannot act as a hydrogen bond donor, only as a hydrogen bond acceptor through its carbonyl oxygen. This significantly weakens intermolecular forces, resulting in a much lower melting point, to the extent that it is a liquid at room temperature.[2]
- **Acetamide:** Has two N-H bonds and can form hydrogen-bonded dimers and other networks. [1]

This trend in hydrogen bonding capability directly influences the melting points and solubility of these compounds.

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of the crystalline solid, including bond lengths and angles.

Methodology:

- **Crystal Growth:** High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling of a saturated solution, or vapor diffusion. The purity of the compound is critical for obtaining diffraction-quality crystals.
- **Crystal Mounting:** A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected, and their intensities are recorded.
- **Structure Solution and Refinement:** The diffraction pattern is used to determine the unit cell parameters and space group of the crystal. The initial electron density map is calculated, and a structural model is built. This model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[7][8]

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal properties of the compounds, such as melting point and enthalpy of fusion.

Methodology:

- Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
- Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point and enthalpy of fusion (e.g., indium).
- Thermal Program: The sample and an empty reference pan are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) over a defined temperature range that includes the melting transition of the sample.
- Data Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.[\[9\]](#)[\[10\]](#)

Dipole Moment Measurement

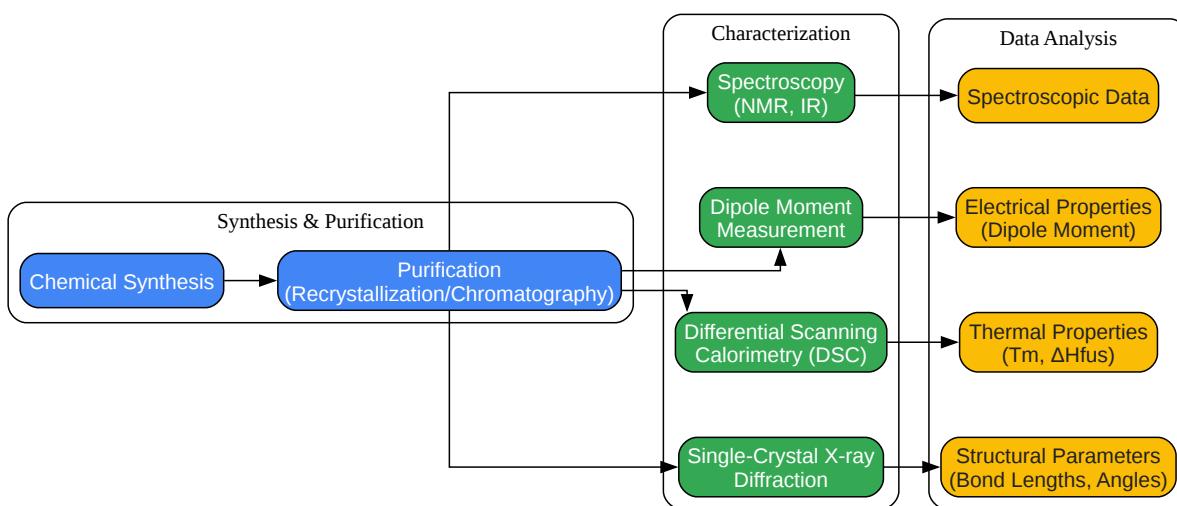
Objective: To determine the molecular dipole moment in a non-polar solvent.

Methodology:

- Solution Preparation: A series of solutions of the polar compound in a non-polar solvent (e.g., cyclohexane or benzene) are prepared at different concentrations.
- Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a dielectric constant meter. This is often done by measuring the capacitance of a cell with and without the sample.
- Density or Refractive Index Measurement: The density or refractive index of the pure solvent and each solution is measured.
- Calculation: The molar polarization of the solute at infinite dilution is determined by extrapolating the data. The dipole moment is then calculated using the Debye equation,

which relates the molar polarization to the dipole moment and the polarizability of the molecule.[11]

Visualizations



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